4-{[4-(4-chlorophenyl)-4-hydroxy-1-piperidinyl]carbonyl}-2-methyl-1(2H)-isoquinolinone
Description
Synthesis Analysis
The synthesis of similar compounds involves the Michael addition of secondary amines to α, β-unsaturated carbonyl compounds, forming complex structures with significant biological activity. For instance, a novel compound synthesized involved Michael addition, highlighting the versatility of such reactions in creating intricate molecular architectures (Fatma et al., 2017).
Molecular Structure Analysis
X-ray crystallography and density functional theory (DFT) are pivotal in studying the molecular geometry, interactions, and stability of such compounds. These methodologies provide insights into the conformational preferences and intra/intermolecular interactions crucial for understanding the compound's behavior in various environments (Fatma et al., 2017).
Chemical Reactions and Properties
Compounds with similar structures exhibit a range of chemical reactions, including cyclization and interactions through hydrogen bonding, which are essential for their biological activities. These reactions are influenced by the compound's specific functional groups, such as the piperidinyl moiety and the chlorophenyl group (Mague et al., 2017).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystal structure, provide critical information on the compound's usability in various applications. Techniques such as X-ray diffraction and NMR spectroscopy are used to elucidate these properties, offering insights into how the compound can be manipulated and used in different contexts (Fatma et al., 2017).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are fundamental to understanding how the compound interacts with biological targets. Studies using DFT and other computational methods help in predicting the compound's behavior in chemical reactions, providing a basis for its potential use in designing new therapeutic agents (Fatma et al., 2017).
properties
IUPAC Name |
4-[4-(4-chlorophenyl)-4-hydroxypiperidine-1-carbonyl]-2-methylisoquinolin-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O3/c1-24-14-19(17-4-2-3-5-18(17)20(24)26)21(27)25-12-10-22(28,11-13-25)15-6-8-16(23)9-7-15/h2-9,14,28H,10-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJWHPQMIACROQR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C2C1=O)C(=O)N3CCC(CC3)(C4=CC=C(C=C4)Cl)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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